molecular formula C14H20N2O5 B1401055 3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid CAS No. 1361116-93-9

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid

Cat. No. B1401055
M. Wt: 296.32 g/mol
InChI Key: ZDILURCPZRUDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid, often abbreviated as 3-(1-Boc-piperidin-3-yl)isoxazole-5-carboxylic acid, is a novel synthetic compound that is used in a variety of scientific research applications. It is a versatile molecule that has a wide range of biochemical and physiological effects on cells and organisms.

Scientific Research Applications

  • Radioactive Tracer Development : Mundwiler et al. (2004) explored mixed ligand tricarbonyl complexes, including examples like N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide, for developing radioactive tracers useful in medical diagnostics (Mundwiler et al., 2004).

  • Neuroexcitant Analogues : Pajouhesh and Curry (1998) synthesized isoxazole amino acids, significant as neuroexcitants, using a diastereoselective alkylation method. They produced compounds like (S)- and (R)-bromohomoibotenic acid and (S)- and (R)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid (Pajouhesh & Curry, 1998).

  • Chemical Structure Analysis : Didierjean et al. (2002) studied the structure of 1-(tert-butoxycarbonyl-D-alanyl)-N-isopropyl-L-pipecolamide, showing its potential in structural biology and medicinal chemistry (Didierjean, Boussard, & Aubry, 2002).

  • Synthetic Methodology Development : Xue et al. (2002) developed synthetic methods for compounds like (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, essential for the synthesis of complex organic molecules (Xue, He, Roderick, Corbett, & Decicco, 2002).

  • Isoxazolol Synthesis : Sørensen, Falch, and Krogsgaard‐Larsen (2000) reported a novel method to synthesize 3-isoxazolols from N, O-diBoc-protected beta-keto hydroxamic acids, highlighting the compound's role in organic synthesis (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).

  • Fungicidal Activity : Mao, Song, and Shi (2013) synthesized a series of compounds including 3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole and evaluated their fungicidal activity, demonstrating the compound's application in agriculture (Mao, Song, & Shi, 2013).

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)20-13(19)16-6-4-5-9(8-16)10-7-11(12(17)18)21-15-10/h7,9H,4-6,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDILURCPZRUDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid
Reactant of Route 2
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid
Reactant of Route 3
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid
Reactant of Route 4
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid
Reactant of Route 6
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)isoxazole-5-carboxylic acid

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